molecular formula C6H9BrO B2632664 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane CAS No. 1859510-91-0

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Cat. No.: B2632664
CAS No.: 1859510-91-0
M. Wt: 177.041
InChI Key: FZYAMPNKYDQDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS 2031260-82-7) is a chemical reagent featuring a strained bicyclic framework that serves as a versatile synthetic intermediate for research use only. Its molecular structure incorporates a fused cyclopropane ring and a tetrahydrofuran-like oxolane ring, which imposes significant bond angle strain and influences its reactivity. The bromomethyl group is a key functional handle, enabling further diversification through various nucleophilic substitution reactions with amines, thiols, and alcohols. Scientific research has explored the stereospecific reactions of similar bromo-oxabicyclo[3.1.0]hexanes, demonstrating their utility in generating other valuable compounds with high retention of configuration. This compound is primarily used in organic synthesis and medicinal chemistry as a building block for constructing more complex molecules, including potential drug candidates. Its unique bicyclic architecture is of particular interest for exploring structure-activity relationships. The compound requires careful handling and must be stored in an inert atmosphere at freezer temperatures (below -20°C). This product is strictly for research purposes and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYAMPNKYDQDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CBr)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromomethyl 3 Oxabicyclo 3.1.0 Hexane

Retrosynthetic Disconnections and Planning Strategies

A thorough retrosynthetic analysis of 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane reveals several viable pathways for its construction. The primary disconnections can be made at the C-Br bond, the C-C bonds of the cyclopropane (B1198618) ring, or the C-O bonds of the ether ring.

Functional Group Interconversion (FGI): The most direct disconnection is at the C-Br bond, pointing to a 6-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexane precursor ( A ). This alcohol could, in turn, be derived from the reduction of a corresponding carboxylic acid or ester ( B ), such as (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. This strategy isolates the challenge to the synthesis of a functionalized bicyclic core.

Cyclopropanation Approach: A second disconnection across the C1-C6 and C5-C6 bonds of the cyclopropane ring suggests a cyclopropanation reaction of a 2,5-dihydrofuran precursor ( C ). This is a powerful strategy, as the carbene or carbenoid used for the cyclopropanation can carry the required (or a precursor to the) bromomethyl functionality. Intramolecular cyclopropanation of an appropriately substituted allyl ether is also a key strategy.

Intramolecular Etherification Approach: Disconnecting one of the C-O bonds of the tetrahydrofuran (B95107) ring leads to a functionalized cyclopentene (B43876) derivative ( D ). For example, a 3,4-disubstituted cyclopentene bearing a hydroxymethyl group and a suitable leaving group could undergo an intramolecular Williamson ether synthesis or a related ring-closing reaction to form the bicyclic ether.

These disconnections form the basis of the synthetic strategies detailed in the subsequent sections, with a primary focus on achieving high levels of regio- and stereocontrol.

Construction of the Oxabicyclo[3.1.0]hexane Core

The formation of the fused 3-oxabicyclo[3.1.0]hexane skeleton is the central challenge in the synthesis. Methodologies generally fall into three categories: building the cyclopropane onto an existing ether ring, closing the ether ring onto a cyclopentane (B165970) framework, or divergent syntheses from simple starting materials.

Cyclopropanation of an olefin precursor is one of the most common and effective methods for constructing the bicyclo[3.1.0]hexane framework. The choice of olefin, carbene source, and catalyst is critical for controlling the stereochemical outcome.

A primary precursor for this approach is 2,5-dihydrofuran. The reaction of 2,5-dihydrofuran with a suitable carbene source, often generated from a diazo compound, can yield the 3-oxabicyclo[3.1.0]hexane core. For instance, rhodium(II)-catalyzed decomposition of ethyl diazoacetate in the presence of 2,5-dihydrofuran can furnish the corresponding 6-carboxylate ester, a direct precursor to intermediate B from the retrosynthetic analysis.

Intramolecular cyclopropanation represents a particularly powerful variant, enabling the construction of fused ring systems with high stereocontrol. rochester.edu In this approach, an allylic diazoacetate is cyclized using a transition metal catalyst. Engineered enzymes, such as myoglobin biocatalysts, have been developed to carry out these intramolecular cyclopropanations, producing cyclopropane-fused γ-lactones with exceptional enantiomeric excess (up to 99% ee). rochester.edu These lactones are versatile intermediates that can be converted to the desired 3-oxabicyclo[3.1.0]hexane system.

Another well-established method is the Simmons-Smith cyclopropanation, which utilizes a zinc carbenoid (ICH₂ZnI) typically generated from diiodomethane and a zinc-copper couple. nih.gov Application of this reaction to 2,5-dihydrofuran or its derivatives provides a direct route to the bicyclic core. The reaction is known for its stereospecificity, where the methylene group is delivered to the less sterically hindered face of the double bond. Directed Simmons-Smith reactions, where a hydroxyl group on the precursor coordinates to the zinc reagent to direct the cyclopropanation, can be used to achieve high levels of diastereoselectivity. acs.orgnih.gov

MethodPrecursorReagentsCatalystKey Features
Intermolecular Cyclopropanation 2,5-DihydrofuranEthyl DiazoacetateRh₂(OAc)₄Forms 6-ethoxycarbonyl derivative.
Intramolecular Cyclopropanation Allyl DiazoacetateN/AEngineered MyoglobinHigh enantioselectivity (>99% ee) for fused lactones. rochester.edu
Simmons-Smith Reaction 2,5-DihydrofuranCH₂I₂, Zn-CuN/AStereospecific syn-addition. nih.gov
Catalytic Asymmetric Reaction Electron-deficient alkenesAryldiazoacetatesChiral Rhodium(II) complexes (e.g., Rh₂(S-TCPTAD)₄)High enantioselectivity (up to 98% ee). nih.govrsc.org

This strategy involves forming the ether linkage as the final step in constructing the bicyclic core. The starting material is typically a cyclopentane or cyclopentene derivative with appropriately positioned functional groups.

A classic approach is the intramolecular Williamson ether synthesis, where an alkoxide nucleophile displaces a leaving group within the same molecule. youtube.com For example, a trans-4-bromo-1-(hydroxymethyl)cyclopentane could be treated with a strong base to induce cyclization to the 3-oxabicyclo[3.1.0]hexane skeleton. The stereochemistry of the starting material is crucial for successful ring closure.

A related method involves the intramolecular cyclization of a brominated tetrahydrofuran-2-one derivative. In a synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one was treated with potassium tert-butoxide. semanticscholar.org The strong base deprotonates the carbon alpha to the carbonyl, creating a carbanion that displaces the bromide to form the cyclopropane ring in a 40% yield. semanticscholar.org While this example forms a lactone, the principle can be adapted to precursors without the carbonyl group.

Iodolactonization of alkylidenecyclopropyl esters has also been shown to produce 3-oxabicyclo[3.1.0]hexane-2-ones with high stereoselectivity, demonstrating another powerful ring-closing strategy. acs.org

Divergent synthetic routes allow for the creation of molecular complexity from simple, readily available starting materials like furan. One reported synthesis begins with the Diels-Alder reaction between furan and maleic anhydride to produce an oxabicyclo[2.2.1]heptene adduct. researchgate.net This adduct can then be converted through a series of functional group manipulations, including reduction and epoxidation, to generate the 3-oxabicyclo[3.1.0]hexane framework.

Another approach starts with furfural. Performic acid oxidation of furfural yields furan-2(5H)-one. A subsequent photochemical addition of isopropyl alcohol produces a 4-substituted tetrahydrofuran-2-one, which can then be converted to a brominated intermediate and cyclized to a 3-oxabicyclo[3.1.0]hexan-2-one derivative. semanticscholar.org This route highlights the utility of photochemical methods in building complex scaffolds from simple precursors.

Regioselective Introduction of the Bromomethyl Moiety

Direct introduction of a bromomethyl group onto the pre-formed 3-oxabicyclo[3.1.0]hexane core is challenging due to the relative inertness of the C-H bonds on the cyclopropane ring. Therefore, the most effective strategy involves the functionalization of a precursor that already contains a suitable handle at the C6 position.

The synthesis of (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid provides a key starting point. vulcanchem.com This carboxylic acid can be selectively reduced to the corresponding primary alcohol, 6-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexane. This transformation can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane tetrahydrofuran complex (BH₃·THF). A similar reduction of a carboxylate ester to a primary alcohol on a related 2-oxabicyclo[3.1.0]hexane system using diisobutylaluminium hydride (DIBAL-H) has been reported, demonstrating the viability of this step. nih.gov

With the 6-(hydroxymethyl) intermediate in hand, the conversion to the target 6-(bromomethyl) compound can be accomplished using well-established methods for alcohol-to-bromide transformation.

Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert primary and secondary alcohols to the corresponding bromides under mild conditions. This method is highly effective and generally avoids rearrangement of the carbon skeleton, which is critical for strained bicyclic systems.

Phosphorus Tribromide (PBr₃): Treatment of the alcohol with PBr₃ is another classic method for this conversion. The reaction typically proceeds with inversion of configuration if the alcohol is chiral, although the C6 position in this symmetric intermediate is achiral. Careful control of reaction conditions is necessary to avoid side reactions.

This two-step sequence—reduction of the carboxylic acid followed by bromination of the resulting alcohol—represents the most logical and regioselective pathway for the introduction of the bromomethyl moiety onto the 3-oxabicyclo[3.1.0]hexane core.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and stereoselectivity of the synthesis are highly dependent on the reaction conditions and the choice of catalysts, particularly in the key cyclopropanation step.

For rhodium-catalyzed cyclopropanations, the ligand environment of the dirhodium(II) catalyst plays a pivotal role. While simple catalysts like rhodium(II) acetate (Rh₂(OAc)₄) are effective, chiral rhodium(II) carboxylates and carboxamidates can induce high levels of enantioselectivity. researchgate.net For example, catalysts like Rh₂(S-TCPTAD)₄ have been shown to provide up to 98% ee in the cyclopropanation of electron-deficient alkenes. nih.govrsc.org Optimization involves screening a library of such catalysts and adjusting solvents (e.g., pentane, dichloromethane) and temperature to maximize both yield and stereocontrol.

CatalystLigand TypeTypical SubstrateKey Advantage
Rh₂(OAc)₄ CarboxylateGeneral AlkenesCommercially available, effective for non-asymmetric synthesis.
Rh₂(S-DOSP)₄ Chiral CarboxylateAryldiazoacetatesHigh enantioselectivity. researchgate.net
Rh₂(S-TCPTAD)₄ Chiral CarboxamidateElectron-deficient AlkenesExcellent enantioselectivity (up to 98% ee). nih.gov
Engineered Myoglobin Porphyrin (Biocatalyst)Allyl DiazoacetatesStereodivergent, operates in whole-cell systems. rochester.edu
Iridium Complexes Chiral Diene Ligandsα-Carbonyl Sulfoxonium YlidesHigh enantioselectivity for intramolecular cyclopropanation. acs.org

In intramolecular Simmons-Smith reactions, the choice of solvent and the nature of the zinc carbenoid are critical. The use of directing groups, such as allylic alcohols, can significantly enhance the rate and diastereoselectivity of the cyclization. acs.org Optimization studies have explored different carbenoid precursors and additives to promote cyclopropanation over alternative reaction pathways like C-H insertion. acs.org

For ring-closing etherification reactions, the choice of base and solvent is paramount. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide is often required to deprotonate the alcohol without competing in substitution reactions. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to facilitate the Sₙ2 reaction. Temperature control is also essential to prevent decomposition of the strained bicyclic product.

Asymmetric Synthesis of Enantiopure this compound and its Derivatives

The generation of enantiomerically pure this compound and its structural analogs is of significant interest due to the prevalence of the bicyclo[3.1.0]hexane core in numerous biologically active molecules. Control over the stereochemistry is crucial, as the three-dimensional arrangement of substituents on this rigid scaffold dictates its interaction with biological targets. Advanced synthetic methodologies have focused primarily on two strategic approaches: catalytic asymmetric intramolecular cyclopropanation and chiral pool synthesis. These methods provide access to enantioparentriched bicyclic systems that can be further elaborated to the target compound.

A predominant and highly effective strategy for constructing the chiral 3-oxabicyclo[3.1.0]hexane framework is the transition-metal-catalyzed intramolecular cyclopropanation of specifically designed acyclic precursors, such as allylic diazoacetates. Chiral dirhodium(II) complexes have emerged as particularly powerful catalysts for this transformation, inducing high levels of enantioselectivity.

The mechanism of this reaction involves the formation of a chiral rhodium-carbene intermediate from the diazoacetate precursor. The chiral ligands on the dirhodium catalyst create a stereochemically defined environment that directs the subsequent intramolecular cyclopropanation of the tethered alkene, favoring the formation of one enantiomer of the bicyclic product over the other. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee).

A well-documented example of this methodology is the synthesis of (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a derivative of the core structure. orgsyn.org In this synthesis, 2,2-dimethylallyl diazoacetate is subjected to intramolecular cyclopropanation catalyzed by the chiral dirhodium(II) carboxamide complex, dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], often abbreviated as Rh₂(5R-MEPY)₄. orgsyn.org This reaction proceeds with high efficiency and stereocontrol, yielding the desired bicyclic lactone in significant yield and high enantiomeric purity. orgsyn.org The resulting lactone can then serve as a versatile intermediate for further functional group manipulations to access a variety of derivatives.

Detailed research findings on the use of chiral dirhodium(II) catalysts for the asymmetric intramolecular cyclopropanation of allylic diazoacetates to form 3-oxabicyclo[3.1.0]hexan-2-one derivatives are summarized in the table below.

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Rh₂(5R-MEPY)₄2,2-Dimethylallyl diazoacetate(1R,5S)-(−)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one8388
Rh₂(5S-MEPY)₄Z-Cinnamyl diazoacetate(1S,5R,6R)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one7594
Rh₂(4S-MEOX)₄Allyl diazoacetamide(1S,5R)-3-Aza-bicyclo[3.1.0]hexan-2-one6572

Another viable, though less direct, pathway to enantiopure derivatives involves a chiral pool approach. This strategy utilizes a readily available, enantiomerically pure starting material to construct the chiral bicyclic core. For instance, the synthesis of (1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate can be achieved through the reaction of (R)-(-)-epichlorohydrin with diethyl malonate. This method establishes the absolute stereochemistry of the bicyclic system early in the synthetic sequence, yielding the product with a reported enantiomeric excess of 98%. Subsequent chemical transformations would be required to convert the ester and lactone functionalities of this intermediate into the 6-(bromomethyl) group of the target compound. These transformations would typically involve reduction of the ester to a primary alcohol, followed by a bromination reaction.

Mechanistic Investigations and Reactivity Profiles of 6 Bromomethyl 3 Oxabicyclo 3.1.0 Hexane

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group attached to the cyclopropane (B1198618) ring is a primary site for nucleophilic substitution. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile displaces the bromide ion. The reactivity of 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane in such transformations is influenced by the sterically demanding bicyclic core.

Detailed research has shown that related bicyclic systems, such as 3-azabicyclo[3.1.0]hexane derivatives, readily undergo substitution reactions. beilstein-journals.org For instance, the amine group in tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate can act as a nucleophile to displace chlorine from a highly substituted nitrobutadiene framework. beilstein-journals.org By analogy, this compound is expected to react with a variety of nucleophiles.

Common nucleophiles and their expected products are outlined in the table below.

NucleophileReagent ExampleExpected Product
AmineR-NH(_2)6-(Aminomethyl)-3-oxabicyclo[3.1.0]hexane
AzideSodium Azide (NaN(_3))6-(Azidomethyl)-3-oxabicyclo[3.1.0]hexane
HydroxideSodium Hydroxide (NaOH)(3-Oxabicyclo[3.1.0]hexan-6-yl)methanol
CyanideSodium Cyanide (NaCN)(3-Oxabicyclo[3.1.0]hexan-6-yl)acetonitrile

These reactions are fundamental in modifying the side chain of the bicyclic system, providing access to a wide range of derivatives for further synthetic applications, including the development of novel therapeutic agents. beilstein-journals.org

Ring-Opening Transformations of the Bicyclo[3.1.0]hexane System

The inherent ring strain of the bicyclo[3.1.0]hexane skeleton makes it susceptible to ring-opening reactions under various conditions. Both the cyclopropane and the tetrahydrofuran (B95107) moieties can undergo cleavage, leading to diverse molecular scaffolds.

The cyclopropane ring in bicyclo[3.1.0]hexane systems is activated towards ring-opening, particularly when adjacent functional groups are present. Depending on the reaction conditions, cleavage can occur at different bonds of the three-membered ring.

Studies on activated bicyclo[3.1.0]hexane derivatives have demonstrated that the pathway of ring-opening is highly dependent on whether the conditions are acidic or basic. acs.orgacs.org For example, in the methanolysis of a bicyclo[3.1.0]hexane activated by ketone and ester groups, acidic conditions predominantly yield a 4-methoxycyclohexane derivative through cleavage of the internal C1-C6 bond. acs.orgacs.org In contrast, basic conditions favor the formation of a 3-methoxymethylcyclopentanone via cleavage of the external C1-C2 bond. acs.orgacs.org

Another significant reaction is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane thermally or catalytically rearranges to a cyclopentene (B43876). wikipedia.org Bicyclo[3.1.0]hexane systems bearing a vinyl group at the C6 position are known to undergo this transformation. tandfonline.com This rearrangement can proceed through a concerted pericyclic mechanism or a stepwise diradical pathway, depending on the substrate and conditions. wikipedia.org

The table below summarizes key ring-opening reactions of the cyclopropane ring.

Reaction TypeConditionsTypical Outcome
Acid-Catalyzed Methanolysisp-TsOH, Methanol, RefluxCleavage of internal cyclopropane bond, formation of a cyclohexane (B81311) derivative. acs.orgacs.org
Base-Catalyzed MethanolysisNaOMe, MethanolCleavage of external cyclopropane bond, formation of a cyclopentane (B165970) derivative. acs.orgacs.org
Vinylcyclopropane RearrangementThermal or Rh(I) catalystRing expansion to a cyclopentene derivative. wikipedia.orgtandfonline.com
Radical Ring-OpeningRadical Initiator (e.g., DTBP)Formation of an alkyl radical intermediate followed by cyclization or other reactions. nih.gov

It is important to clarify that the name this compound refers to a system where a tetrahydrofuran (THF) ring is fused with a cyclopropane ring, not an oxirane (epoxide). The "3-oxa" designation indicates the position of the oxygen atom within the five-membered ring of the bicyclo[3.1.0]hexane framework. Transformations of this system therefore involve the cleavage of the generally stable THF ether linkage.

Cleavage of the THF ring typically requires harsh conditions or specific reagents. Strong protic acids like HBr or HI can protonate the ether oxygen, facilitating a nucleophilic attack by the halide ion, which leads to ring opening. youtube.com The reaction proceeds via an S(_N)2 mechanism if the adjacent carbons are primary or secondary, resulting in a dihalide after cleavage of both C-O bonds. youtube.com Alternatively, reagents like diborane (B8814927) are known to cause reductive cleavage of tetrahydrofurans. acs.org Theoretical studies on related systems suggest that frustrated Lewis pairs can also facilitate the ring-opening of THF, with the activation energy being dependent on the deformation energy of the THF molecule upon interaction with the catalyst. nih.gov

Radical and Carbene-Mediated Reactions

The this compound scaffold can participate in reactions involving high-energy intermediates like radicals and carbenes. The C-Br bond is susceptible to homolytic cleavage to form a cyclopropylmethyl radical, and the strained C-C bonds of the rings can react with carbenes.

The cyclopropylmethyl radical is a well-studied intermediate known to undergo rapid ring-opening to the but-3-enyl radical. psu.edu This rearrangement is often used as a mechanistic probe. In the case of the radical derived from this compound, homolytic cleavage of the C-Br bond would generate the (3-oxabicyclo[3.1.0]hexan-6-yl)methyl radical. This radical could then potentially undergo ring-opening of the cyclopropane moiety. Oxidative radical ring-opening/cyclization has been demonstrated for various cyclopropane derivatives, where a radical adds to a part of the molecule, inducing ring cleavage followed by an intramolecular cyclization. nih.govbeilstein-journals.org

Carbene chemistry offers another avenue for reactivity. The intramolecular insertion of a carbene (or carbenoid) into a C-H bond is a powerful method for forming cyclic systems. clockss.org The synthesis of 3-oxabicyclo[3.1.0]hexane derivatives has been achieved through the intramolecular 1,5-C-H insertion of a magnesium carbenoid. clockss.orgresearchgate.net It is also conceivable that externally generated carbenes could add to the strained bonds of the bicyclic system, potentially leading to ring expansion or the formation of more complex polycyclic structures.

Rearrangement Pathways and Isomerizations

The strained nature of the bicyclo[3.1.0]hexane skeleton makes it a substrate for various molecular rearrangements, which can be triggered by heat, light, or catalysts. These reactions often lead to significant structural transformations, providing access to different carbocyclic or heterocyclic frameworks.

A notable example is the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones, which can be converted into 3-hydroxybenzoic acid derivatives. cdnsciencepub.combohrium.com This process involves a complex series of bond reorganizations initiated by UV light. While the title compound lacks the enone functionality, this demonstrates the propensity of the bicyclic core to undergo photo-induced rearrangements.

The vinylcyclopropane-cyclopentene rearrangement is another key pathway for bicyclo[3.1.0]hexane systems. wikipedia.orgresearchgate.net If the bromomethyl group is first converted into a vinyl group (e.g., via elimination), the resulting 6-vinyl-3-oxabicyclo[3.1.0]hexane could undergo thermal or metal-catalyzed rearrangement to form a fused cyclopentene-tetrahydrofuran system. tandfonline.com

Furthermore, rearrangements involving the cleavage of the gem-dihalocyclopropane moiety are well-documented. For instance, 6,6-dibromobicyclo[3.1.0]hexane has been shown to rearrange under certain conditions, highlighting the reactivity of substituents at the C6 position in concert with the strained ring system. acs.org

Stereochemical Control and Selectivity in Chemical Transformations

The rigid, fused-ring structure of this compound exerts significant control over the stereochemical outcome of its reactions. The concave and convex faces of the bicyclic system lead to diastereoselectivity in additions and substitutions.

A key study on the stereochemistry of this system involved the preparation and reaction of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes. rsc.org The reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane with different reagents showed varying stereoselectivity. For instance, reduction with tributyltin hydride was not stereoselective, while reduction with n-butyl-lithium was highly stereoselective, preferentially forming the exo-bromo isomer. rsc.org

Crucially, the subsequent reactions of the separated exo- and endo-monobromides with butyl-lithium followed by quenching with carbon dioxide proceeded with greater than 99.5% retention of configuration. rsc.org This demonstrates that the intermediate 6-lithio-3-oxabicyclo[3.1.0]hexane species are configurationally stable under the reaction conditions, a direct consequence of the rigid bicyclic framework.

This inherent stereocontrol is valuable in asymmetric synthesis. For instance, tandem radical cyclization followed by intramolecular S(_N)2 reactions have been used to synthesize related 3-oxa- and 3-azabicyclo[3.1.0]hexan-2-ones with high stereoselectivity. acs.org The stereochemical course of such reactions is dictated by the geometric constraints of the transition states, which are heavily influenced by the bicyclic scaffold.

Derivatization and Chemical Transformations of 6 Bromomethyl 3 Oxabicyclo 3.1.0 Hexane

Conversion of the Bromomethyl Group to Other Functional Moieties

The presence of a primary alkyl bromide in 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane allows for a variety of nucleophilic substitution and elimination reactions, enabling its conversion into a wide range of other functional groups.

The bromomethyl group is highly susceptible to nucleophilic attack, facilitating the introduction of carbon and heteroatom substituents.

Alkylated and Arylated Derivatives:

The formation of new carbon-carbon bonds can be achieved through reactions with organometallic reagents or carbanions. For instance, Grignard reagents (RMgX) and organocuprates (R₂CuLi) can displace the bromide to yield alkylated derivatives. Similarly, arylation can be accomplished using organometallic coupling reactions, such as those catalyzed by palladium or copper, with arylboronic acids or arylstannanes. The reaction with cyanide ions (e.g., from NaCN or KCN) would provide the corresponding nitrile, which is a versatile intermediate for the synthesis of carboxylic acids, amines, and other functionalities.

Heteroatom-Containing Derivatives:

A variety of heteroatom-containing functional groups can be introduced through nucleophilic substitution reactions.

Ethers: Alkoxides and phenoxides react readily with this compound to form the corresponding ethers. For example, treatment with sodium methoxide in methanol would yield the methyl ether derivative.

Thioethers: Thiolates are excellent nucleophiles and react efficiently to produce thioethers.

Amines: Primary and secondary amines can displace the bromide to form the corresponding secondary and tertiary amines, respectively. The reaction of this compound with ammonia or primary amines is a common route to introduce nitrogen-containing functionalities. beilstein-journals.orgnih.gov

Azides and Other Nitrogen Derivatives: Sodium azide is an effective nucleophile for the introduction of the azido group, which can be further transformed into an amine via reduction or participate in cycloaddition reactions.

Esters: Carboxylate salts can be used to form ester derivatives through nucleophilic substitution.

NucleophileReagent ExampleProduct Functional Group
Alkyl GrignardCH₃MgBrAlkylated (e.g., ethyl)
CyanideNaCNNitrile
MethoxideNaOCH₃Methyl Ether
ThiophenoxidePhSNaPhenyl Thioether
Diethylamine(CH₃CH₂)₂NHDiethylamino
AzideNaN₃Azido
AcetateCH₃COONaAcetate Ester

The bromomethyl group can be converted into unsaturated moieties such as olefins and alkynes through various synthetic strategies.

Olefin Formation:

The most common method for the formation of an olefin from an alkyl halide is through an elimination reaction. Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, could induce E2 elimination to yield the corresponding exocyclic methylene compound, 6-methylene-3-oxabicyclo[3.1.0]hexane.

Another approach involves the Wittig reaction. This would first require the conversion of the bromomethyl compound into the corresponding phosphonium salt by reaction with triphenylphosphine. Subsequent treatment with a strong base would generate the ylide, which can then react with an aldehyde or ketone to form an olefin.

Alkyne Formation:

The synthesis of terminal alkynes from the bromomethyl group is a two-step process. First, the bromide is displaced by an acetylide anion, such as sodium acetylide, to form a substituted alkyne. Alternatively, a Corey-Fuchs reaction on an aldehyde derived from the bromomethyl group could be employed. This would involve oxidation of the bromomethyl group to the corresponding aldehyde, followed by reaction with carbon tetrabromide and triphenylphosphine to generate a dibromo-olefin, which is then treated with a strong base to afford the terminal alkyne.

The bromine atom in this compound can be replaced with other halogens through halogen exchange reactions. The Finkelstein reaction, for example, involves the treatment of an alkyl bromide with an alkali metal iodide in acetone to yield the corresponding alkyl iodide.

Fluorination can be achieved using a variety of fluorinating agents. A common method is the use of alkali metal fluorides, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity. Other more reactive fluorinating agents include silver(I) fluoride or spray-dried potassium fluoride.

Desired HalogenReagentReaction Name/Type
IodineNaI in acetoneFinkelstein Reaction
FluorineKF, phase-transfer catalystNucleophilic Fluorination
ChlorineLiCl in DMFHalogen Exchange

Functionalization at the Oxabicyclo[3.1.0]hexane Core

The strained bicyclic core of this compound also presents opportunities for chemical modification, although these transformations can be more challenging due to the inherent ring strain.

Selective Oxidation:

Oxidation of the 3-oxabicyclo[3.1.0]hexane core can potentially occur at several positions. Oxidation of the ether linkage is generally difficult without ring opening. However, if there are susceptible C-H bonds adjacent to the oxygen atom, they could potentially be oxidized to introduce a carbonyl group, leading to a lactone. Reagents such as ruthenium tetroxide have been used for the oxidation of ethers to lactones.

Selective Reduction:

The 3-oxabicyclo[3.1.0]hexane ring system is generally stable to common reducing agents. However, under harsh conditions or with specific catalysts, the ether linkage or the cyclopropane (B1198618) ring could be reduced. For instance, catalytic hydrogenation with a palladium or platinum catalyst at high pressure and temperature might lead to the opening of the cyclopropane ring. Reductive cleavage of the ether C-O bond could potentially be achieved using strong reducing agents like lithium aluminum hydride in the presence of a Lewis acid, though this would likely be a non-selective process leading to a mixture of products.

Modifications of the Ether Linkage:

The ether linkage in the 3-oxabicyclo[3.1.0]hexane core can be cleaved under acidic conditions. Treatment with strong protic acids (e.g., HBr, HI) or Lewis acids can lead to ring-opening of the tetrahydrofuran (B95107) ring, resulting in a functionalized cyclopentane (B165970) derivative. For example, reaction with HBr could yield a bromohydrin.

Modifications of the Cyclopropane Ring:

The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions. nih.gov

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can open to form a carbocation, which can then be trapped by a nucleophile. The regioselectivity of this process would depend on the stability of the resulting carbocation.

Transition Metal-Catalyzed Ring Opening: Transition metals such as palladium, platinum, rhodium, and silver can catalyze the isomerization and ring-opening of cyclopropanes. These reactions can lead to the formation of cyclopentene (B43876) derivatives or other rearranged products.

Reductive Ring Opening: As mentioned earlier, catalytic hydrogenation can lead to the cleavage of a C-C bond in the cyclopropane ring to form a methyl-substituted cyclopentane derivative.

Radical-Initiated Ring Opening: The cyclopropane ring can also be opened via radical intermediates, for example, by treatment with a radical initiator in the presence of a suitable trapping agent.

Development of Novel Reagents and Catalysts for Derivatization of this compound

The derivatization of this compound is a key area of research for accessing novel chemical entities with potential applications in medicinal chemistry and materials science. The presence of a reactive bromomethyl group on the strained bicyclic scaffold allows for a variety of chemical transformations. Recent research has focused on the development of sophisticated reagents and catalytic systems to control the reactivity and selectivity of these transformations, moving beyond classical nucleophilic substitution reactions.

Transition-Metal Catalysis for Cross-Coupling Reactions

A significant advancement in the derivatization of alkyl halides has been the development of transition-metal-catalyzed cross-coupling reactions. While classical methods often rely on harsh conditions, modern catalytic systems, particularly those based on palladium, nickel, and iron, offer milder and more functional-group-tolerant alternatives. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve.

For a substrate like this compound, these catalytic systems hold immense potential for derivatization. For instance, Suzuki-Miyaura coupling, which typically involves aryl or vinyl halides, has been adapted for use with alkyl halides, including those with β-hydrogens. The use of specialized ligands and palladium catalysts allows for the coupling of the bicyclic moiety with a wide range of boronic acids and esters. Similarly, Negishi coupling, employing organozinc reagents, and Kumada-Corriu coupling, with Grignard reagents, are powerful tools for introducing diverse alkyl and aryl substituents.

Research in this area is focused on developing catalysts that can overcome the challenges associated with alkyl halide cross-coupling, such as slow oxidative addition and competing β-hydride elimination. The development of ligands that promote the desired reactivity while suppressing side reactions is a key aspect of this research.

Table 1: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Coupling ReactionOrganometallic ReagentCatalyst System (Example)Potential Product
Suzuki-MiyauraAryl/Alkyl Boronic AcidPd(OAc)2 with SPhos6-(Aryl/Alkyl-methyl)-3-oxabicyclo[3.1.0]hexane
NegishiOrganozinc HalideNiCl2(dppp)6-(Aryl/Alkyl-methyl)-3-oxabicyclo[3.1.0]hexane
Kumada-CorriuGrignard ReagentPd(PPh3)46-(Aryl/Alkyl-methyl)-3-oxabicyclo[3.1.0]hexane
Buchwald-HartwigAminePd2(dba)3 with BINAP6-(Aminomethyl)-3-oxabicyclo[3.1.0]hexane

Organocatalysis for Asymmetric Derivatization

Organocatalysis has emerged as a powerful strategy in modern organic synthesis, offering a metal-free alternative to traditional catalysis. For the derivatization of this compound, organocatalysts can be employed to achieve high levels of stereocontrol in substitution reactions. Chiral amines, thioureas, and phosphoric acids are examples of organocatalysts that can activate substrates and reagents through the formation of non-covalent interactions, such as hydrogen bonding.

In the context of derivatizing this compound, a chiral organocatalyst could be used to facilitate the enantioselective substitution of the bromide with various nucleophiles. This would allow for the synthesis of enantioenriched derivatives, which is of particular importance in the development of pharmaceutical compounds. For example, a chiral phase-transfer catalyst could be used to shuttle a nucleophile from an aqueous or solid phase to the organic phase containing the substrate, with the catalyst's chirality inducing stereoselectivity in the substitution reaction.

Table 2: Conceptual Organocatalytic Approaches for Derivatization

Catalytic ApproachCatalyst Type (Example)NucleophilePotential Outcome
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltAzide, Cyanide, ThiolateEnantioselective substitution
Hydrogen Bonding CatalysisChiral ThioureaMalonate EstersAsymmetric C-C bond formation
Iminium CatalysisChiral Secondary AmineEnolizable AldehydesEnantioselective α-alkylation

Photoredox Catalysis

Photoredox catalysis has gained prominence as a mild and efficient method for generating reactive intermediates under visible light irradiation. Iridium and ruthenium-based photocatalysts are commonly used to facilitate single-electron transfer processes, enabling a wide range of chemical transformations.

While photoredox catalysis has been noted in the synthesis of the 3-oxabicyclo[3.1.0]hexane core, its application in the derivatization of this compound is a promising area for future research. For instance, a photoredox catalyst could be used to generate a radical from the bromomethyl group, which could then participate in various coupling or addition reactions. This approach could provide access to derivatives that are not readily accessible through traditional ionic pathways.

The development of novel photoredox catalysts with tailored redox potentials and photophysical properties is an active area of research that will undoubtedly expand the scope of possible derivatizations for this class of compounds.

Applications in Advanced Organic Synthesis As a Building Block

Utilization in the Total Synthesis of Complex Molecular Architectures

The 3-oxabicyclo[3.1.0]hexane framework is a key structural motif found in a variety of natural products, making its derivatives, such as 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane, attractive starting points for total synthesis. The strained cyclopropane (B1198618) fused to a tetrahydrofuran (B95107) ring provides a well-defined three-dimensional architecture that can be strategically manipulated. While direct total synthesis examples employing the title compound are not extensively documented in publicly available literature, the use of closely related oxabicyclic precursors is well-established for creating core structures of natural products. researchgate.net For instance, the strategic ring-opening of such bicyclic systems can lead to highly functionalized cyclic and acyclic synthons that are then elaborated into complex targets. The bromomethyl group on the this compound variant offers a convenient point for chain extension or coupling with other fragments, a crucial step in the convergent strategies often employed in the synthesis of intricate molecular architectures.

Design and Synthesis of Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological space and identify new therapeutic agents. The rigid, three-dimensional nature of the this compound scaffold makes it an excellent starting point for DOS. The reactive bromomethyl group can be readily displaced by a wide array of nucleophiles (amines, alcohols, thiols, carbanions, etc.) in a "branching" reaction pathway, allowing for the rapid introduction of diverse functional groups and appendages. Furthermore, the oxabicyclic core itself can undergo a variety of transformations, such as ring-opening or rearrangement reactions, to generate entirely new molecular skeletons. This dual reactivity—at the substituent and at the core—enables the generation of a library of compounds with significant scaffold and stereochemical diversity from a single, common intermediate. While specific DOS libraries based on this compound are not prominently featured in literature, the principles are demonstrated by the use of analogous building blocks like 1-(phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one, which has been transformed into a variety of structurally diverse molecular scaffolds. bldpharm.com

Role in the Creation of Stereochemically Defined Compounds

The creation of compounds with specific, well-defined stereochemistry is a cornerstone of modern organic synthesis and drug discovery. The 3-oxabicyclo[3.1.0]hexane skeleton provides a conformationally restricted framework that allows for a high degree of stereochemical control in its reactions. Research on the closely related exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes has shown that reactions at the C6 position can proceed with very high stereospecificity. For example, treatment with butyl-lithium followed by quenching with carbon dioxide occurs with greater than 99.5% retention of the original configuration. ontosight.ai This demonstrates that the stereochemical integrity of the cyclopropane ring is maintained during substitution, allowing the defined stereochemistry of the bicyclic starting material to be directly translated into the product. This principle is critical for constructing molecules with multiple, contiguous stereocenters. The bromomethyl group in this compound serves as a handle for introducing new substituents while preserving the inherent stereochemistry of the bicyclic core.

Table 1: Stereospecific Reactions of 6-Bromo-3-oxabicyclo[3.1.0]hexane Isomers This table is based on data for the analogous 6-bromo compound to illustrate the principle of stereoretention.

Reactant IsomerReagentsKey TransformationStereochemical OutcomeReference
exo-6-Bromo-3-oxabicyclo[3.1.0]hexane1. n-Butyl-lithium 2. Carbon DioxideLithiation-carboxylation>99.5% Retention of configuration ontosight.ai
endo-6-Bromo-3-oxabicyclo[3.1.0]hexane1. n-Butyl-lithium 2. Carbon DioxideLithiation-carboxylation>99.5% Retention of configuration ontosight.ai

Precursor to Structurally Related Bicyclic Systems and Analogues

The this compound scaffold is not only a building block for larger molecules but also a valuable precursor for the synthesis of other structurally related bicyclic systems and analogues. The inherent strain and functionality within the molecule can be exploited to induce rearrangements or ring transformations. For example, the synthesis of the nitrogen-containing analogue, 1-azabicyclo[3.1.0]hexane, has been achieved from 2-(bromomethyl)pyrrolidine, demonstrating that an intramolecular nucleophilic substitution involving a bromomethyl group is a viable strategy for forming the bicyclo[3.1.0]hexane ring system. nih.gov This suggests that this compound could serve as a precursor to other heterocyclic systems through cleavage of the ether bond followed by intramolecular cyclization with a suitable nitrogen or sulfur nucleophile. Furthermore, the 3-oxabicyclo[3.1.0]hexane core is a key feature in conformationally restricted analogues of biologically important molecules, such as nucleosides, where it serves as a mimic of the furanose sugar ring. acs.org

Emerging Applications in Materials Chemistry and Polymer Science Precursor Development

While the primary applications of this compound have been in fine chemical synthesis, its structural features suggest potential uses in materials science. The development of functional polymers often relies on monomers that possess specific reactive sites and defined architectures. The bromomethyl group is a well-known initiator or grafting point in various polymerization techniques. The rigid bicyclic core could impart unique thermal and mechanical properties to a polymer backbone. For instance, a related derivative, 6-oxabicyclo(3.1.0)hexane, 2,2'-oxybis-, is used as a monomer in conjunction with epoxy resins to create polymers with high thermal stability and chemical resistance, suitable for applications in the aerospace and electronics industries. ontosight.ai This indicates the potential of the oxabicyclo[3.1.0]hexane scaffold in creating high-performance materials. The bromomethyl functionality of the title compound could be utilized for surface functionalization of materials or as a monomer in step-growth polymerization, opening avenues for the development of novel polymers with tailored properties.

Table 2: Potential Polymerization Roles of this compound

Potential RoleRelevant FunctionalityDescriptionResulting Polymer Feature
MonomerBromomethyl group and oxabicyclic ringCould participate in step-growth polymerization (e.g., with diamines or diols) or potentially ring-opening polymerization.Incorporation of the rigid bicyclic unit into the polymer backbone, potentially enhancing thermal stability.
Initiator/Grafting AgentBromomethyl groupThe C-Br bond can be used to initiate controlled radical polymerizations (e.g., ATRP) or to graft polymer chains onto surfaces or other macromolecules.Creation of brush polymers or surface-modified materials with properties dictated by the grafted polymer chains.
Cross-linking AgentBromomethyl group (bifunctional potential after conversion)The bromomethyl group could be converted to other functionalities that allow for cross-linking of polymer chains.Formation of a rigid, three-dimensional polymer network, leading to materials with increased modulus and solvent resistance.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the bicyclic structure of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane and determining its stereochemistry. Both ¹H and ¹³C NMR are critical for structural validation.

In ¹H NMR, the protons on the oxabicyclo[3.1.0]hexane core exhibit characteristic chemical shifts and coupling patterns. Protons within the cyclopropane (B1198618) ring typically appear in the upfield region (δ 1.5–2.5 ppm), while the protons adjacent to the ether oxygen are deshielded and resonate at lower field (δ 3.5–4.5 ppm). The spatial orientation of the bromomethyl group (exo vs. endo) significantly influences the chemical shifts and coupling constants of adjacent protons, which can be elucidated through advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY experiments can detect through-space proximity between the methyl protons and neighboring bicyclic hydrogens, thereby establishing the relative stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The number of unique carbon signals confirms the molecular symmetry, while their chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon of the bromomethyl group (-CH₂Br) would appear in a distinct region of the spectrum.

Conformational analysis of the bicyclo[3.1.0]hexane ring system reveals that boat-like conformers are generally more stable than chair-like conformers researchgate.net. The puckering of the five-membered oxolane ring is a key structural feature, and substituents can alter this puckering. The introduction of the bromomethyl group can lead to a reduced puckering amplitude due to steric hindrance.

Table 1: Representative ¹H NMR Chemical Shift Ranges for the 3-oxabicyclo[3.1.0]hexane Core

Proton TypeChemical Shift Range (ppm)
Cyclopropane Protons1.5 - 2.5
Oxabicyclic Protons (adjacent to O)3.5 - 4.5
Bromomethyl Protons (-CH₂Br)Specific to compound, typically deshielded

Note: The exact chemical shifts are dependent on the solvent, concentration, and specific stereoisomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak can be readily identified, confirming the molecular weight of 177.04 g/mol .

Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The presence of a bromine atom is readily identified by the isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation of the 3-oxabicyclo[3.1.0]hexane core follows patterns typical for ethers and cyclic systems. A major fragmentation pathway for ethers is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom libretexts.orgmiamioh.edu. Another common pathway is the cleavage of the C-Br bond, leading to the loss of a bromine radical (·Br) and the formation of a [M-Br]⁺ ion. The strained bicyclic system can also undergo ring-opening reactions followed by further fragmentation. Analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the molecule's structure.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z ValueIon/FragmentDescription
176/178[C₆H₉BrO]⁺Molecular Ion (M⁺) showing the characteristic 1:1 isotopic pattern for Bromine
97[C₆H₉O]⁺Loss of Bromine radical ([M-Br]⁺)
Various-Fragments resulting from α-cleavage and ring opening

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the vibrations of its molecular framework.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of the C-H, C-O, and C-Br bonds.

C-H stretching: Aliphatic C-H stretches from the bicyclic ring and the methylene group typically appear in the 2850-3000 cm⁻¹ region. The C-H stretches of the cyclopropane ring may appear at slightly higher frequencies (>3000 cm⁻¹).

C-O stretching: A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1050-1150 cm⁻¹ region.

C-Br stretching: The C-Br stretch typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.

Ring Vibrations: The puckering and breathing modes of the bicyclic system give rise to characteristic absorptions in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The low-frequency vapor-phase Raman spectra of the parent compound, bicyclo[3.1.0]hexane, have been studied to understand the out-of-plane ring vibrations dntb.gov.ua. For the title compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. The C-Br bond also gives a characteristic Raman signal.

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Determination

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can unambiguously establish the bond lengths, bond angles, and torsional angles of the molecule.

Crucially, X-ray crystallography can resolve any stereochemical ambiguities, confirming the relative configuration of the bromomethyl group with respect to the bicyclic framework (i.e., whether it is in the exo or endo position). For chiral, enantiomerically pure samples, anomalous dispersion techniques can be used to determine the absolute configuration of the molecule.

The crystal structure would also provide precise data on the conformation of the five-membered ring, including its puckering amplitude, and reveal how the bulky bromomethyl substituent influences the geometry of the strained bicyclo[3.1.0]hexane core . Furthermore, analysis of the crystal packing can identify and characterize any intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal lattice.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration (e.g., Electronic Circular Dichroism)

Chiroptical methods are essential for characterizing the stereochemical properties of chiral molecules like this compound in solution. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub Since enantiomers produce mirror-image ECD spectra, this technique is highly sensitive to the molecule's absolute configuration. The experimental ECD spectrum of an unknown sample can be compared to the theoretically predicted spectrum for a known configuration.

Modern approaches combine experimental ECD measurements with quantum-mechanical calculations, such as those based on Density Functional Theory (DFT). researchgate.netrsc.org By performing extensive conformational searches and calculating the ECD spectra for the low-energy conformers, a reliable assignment of the absolute configuration can be achieved. researchgate.netrsc.org This combined approach of using multiple chiroptical methods alongside DFT calculations provides a high degree of confidence in determining the absolute configuration of complex chiral molecules like bicyclo[3.1.0]hexane derivatives. researchgate.netrsc.org

Theoretical and Computational Chemistry of 6 Bromomethyl 3 Oxabicyclo 3.1.0 Hexane

Quantum Chemical Calculations of Electronic Structure and Bonding

The bicyclo[3.1.0]hexane framework, which forms the core of 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane, is characterized by a fusion of a five-membered oxolane (tetrahydrofuran-like) ring and a three-membered cyclopropane (B1198618) ring. This arrangement results in significant ring strain, particularly within the cyclopropane moiety, where the internal carbon-carbon-carbon bond angles are constrained to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.

Quantum chemical calculations, such as those employing Møller-Plesset perturbation theory (MP2), on analogous 6-oxabicyclo[3.1.0]hexane derivatives reveal that the five-membered ring adopts a puckered or envelope conformation to alleviate some of this strain. The degree of this puckering is influenced by the substituents on the ring. The bromomethyl substituent at the 6-position is expected to introduce steric interactions that can further modulate the ring's conformation.

The electronic structure is also significantly influenced by the presence of the electronegative oxygen atom in the oxolane ring and the bromine atom in the methyl substituent. These atoms induce dipoles and affect the charge distribution across the molecule.

Table 1: Comparison of Key Geometric Parameters in 6-Oxabicyclo[3.1.0]hexane Derivatives

Parameter6-Oxabicyclo[3.1.0]hexaneThis compound (Predicted)
C-O-C Bond Angle (°)112.3~111.8
Cyclopropane C-C-C Angle (°)59.8~60.2
Puckering Amplitude (Å)0.42~0.38

Note: Data for this compound are estimations based on analogous compounds.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms and the energetics of transition states. For this compound, a key area of reactivity is the bromomethyl group, which is susceptible to nucleophilic substitution reactions.

DFT calculations on similar structures show that the carbon atom of the bromomethyl group carries a partial positive charge, making it an electrophilic center. Nucleophiles can attack this carbon, leading to the displacement of the bromide ion. The strained bicyclic ring system can influence the rate and stereochemistry of these reactions.

Furthermore, the bicyclic ring itself can participate in various transformations, such as ring-opening reactions initiated by the attack of a nucleophile or by rearrangement under certain conditions. DFT studies can elucidate the intricate potential energy surfaces of these reactions, identifying the most favorable pathways and the structures of the transition states. For instance, in related systems, DFT has been used to understand the regioselectivity and stereoselectivity of cycloaddition reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and the interactions it forms with its environment. For this compound, MD simulations can reveal the dynamic nature of the puckered five-membered ring and the rotational freedom of the bromomethyl group.

The bicyclo[3.1.0]hexane system is known to exist in a conformation where the cyclopentane (B165970) portion adopts an envelope shape, with the carbon atom at the flap being on the same side as the cyclopropane methylene group. acs.org MD simulations can quantify the energy barriers between different puckered conformations and the preferred orientations of the bromomethyl substituent (exo vs. endo).

In a solvent environment, MD simulations can also shed light on the intermolecular interactions between this compound and solvent molecules. These interactions, such as hydrogen bonding with protic solvents or van der Waals interactions, can influence the molecule's conformation and reactivity.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants. These predictions can be invaluable for structure elucidation and for interpreting experimental spectra.

For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical ¹H and ¹³C NMR spectra. By comparing these predicted spectra with experimental data, the proposed structure and stereochemistry can be confirmed. Discrepancies between predicted and experimental values can point to subtle conformational effects or the influence of the solvent.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For complex molecules, it is often necessary to benchmark the computational method against known compounds with similar structural motifs to ensure reliable results.

Cheminformatics Approaches for Analog Design and Synthetic Route Planning

Cheminformatics utilizes computational tools to manage and analyze chemical information, aiding in tasks such as the design of new molecules with desired properties and the planning of efficient synthetic routes.

For this compound, cheminformatics approaches can be employed to design analogs with potentially enhanced biological activity or improved physicochemical properties. This can involve virtual screening of compound libraries or the use of quantitative structure-activity relationship (QSAR) models to identify key structural features that contribute to a particular activity.

In the realm of synthetic route planning, computational tools can help devise efficient pathways to this compound and its derivatives. Several synthetic routes to the bicyclo[3.1.0]hexane ring system have been reported, often involving key steps like ring-contraction reactions or intramolecular cyclopropanation. acs.orgd-nb.info Retrosynthetic analysis software can suggest potential starting materials and reaction sequences, taking into account factors like reaction yields and the availability of reagents. These computational approaches can significantly accelerate the process of discovering and optimizing synthetic routes to novel and complex molecules. nih.govnih.govverixiv.orgbeilstein-journals.org

Q & A

What are the common synthetic routes to 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane, and what experimental conditions are critical for optimizing yield?

Basic
The compound is typically synthesized via nucleophilic substitution or cyclopropanation strategies. A key method involves the NaBH₄-mediated reduction/cyclization of 2-aroylcyclopropane-1-carboxylates, which generates the bicyclo[3.1.0]hexane scaffold with a bromomethyl substituent (e.g., using bromine-containing precursors under anhydrous conditions) . Critical parameters include:

  • Temperature control (0–25°C) to avoid side reactions.
  • Solvent selection (e.g., THF or MeOH) to stabilize intermediates.
  • Stoichiometry of brominating agents (e.g., NBS or HBr) to ensure complete substitution.
    Evidence from related 3-oxabicyclo[3.1.0]hexane derivatives highlights the use of LiAlH₄ for selective reductions and CrO₃ for oxidations, which may influence functional group compatibility .

How do researchers confirm the structural integrity of this compound, and what analytical techniques are prioritized?

Basic
Structural validation relies on ¹H/¹³C NMR for assessing cyclopropane ring geometry and bromomethyl positioning. Key spectral markers include:

  • Deshielded protons (δ 1.5–3.0 ppm) for cyclopropane CH₂ groups.
  • Coupling constants (e.g., J = 5–8 Hz) confirming bicyclic rigidity .
    HRMS ensures molecular formula accuracy, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . IR spectroscopy (C-Br stretch ~550–600 cm⁻¹) verifies bromomethyl incorporation .

What are the stereochemical challenges in synthesizing enantiopure this compound, and how are they addressed?

Advanced
The fused cyclopropane and oxabicyclo system introduces strain-driven racemization risks. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1S,5R)-configured esters) to direct stereochemistry .
  • Asymmetric catalysis : Rhodium or palladium complexes for enantioselective cyclopropanation via 1,5-CH insertion of carbenoids .
  • Kinetic resolution : Enzymatic or chemical methods to separate diastereomers post-synthesis . Contradictions in stereochemical outcomes may arise from solvent polarity effects, requiring rigorous HPLC chiral column validation .

How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what competing pathways exist?

Advanced
The bromomethyl group is highly electrophilic, enabling SN2 reactions with amines, thiols, or alkoxides. However, competing pathways include:

  • Elimination : Base-mediated dehydrohalogenation forming alkenes (mitigated by using polar aprotic solvents like DMF) .
  • Ring-opening : Attack on the strained oxabicyclo system (e.g., epoxide ring-opening under acidic conditions) .
    Optimal conditions involve low temperatures (−20°C) and bulky bases (e.g., DIPEA) to suppress side reactions. Computational studies (DFT) predict regioselectivity trends for nucleophile attack .

What role does this compound play in designing conformationally locked nucleoside analogs?

Advanced
The rigid scaffold mimics the North conformation of ribose in nucleosides, enhancing binding to enzymes like adenosine receptors. Applications include:

  • Antiviral prodrugs : Incorporation of purine/pyrimidine bases via Suzuki-Miyaura coupling or Mitsunobu reactions .
  • Mechanistic probes : Isotopic labeling (e.g., ¹³C) at the cyclopropane ring to study enzyme dynamics .
    Challenges include anomeric carbon instability ; solutions involve protecting groups (e.g., acetyl or TBS) during glycosidic bond formation .

How do researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

Advanced
Discrepancies often arise from:

  • Solvent-induced shifts : NMR chemical variations due to DMSO vs. CDCl₃ .
  • Impurity profiles : Unreacted bromine precursors skewing HRMS results (addressed via column chromatography) .
  • Cyclopropane ring strain : Conflicting X-ray data on bond angles resolved via synchrotron diffraction .
    Methodological cross-validation (e.g., comparing synthetic routes from vs. ) and reproducibility protocols (e.g., strict inert atmospheres) are critical.

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